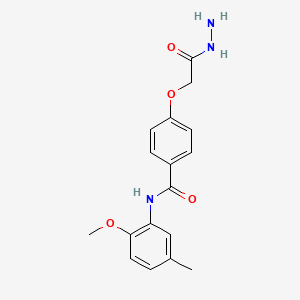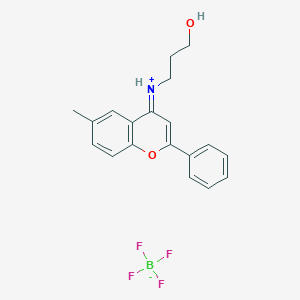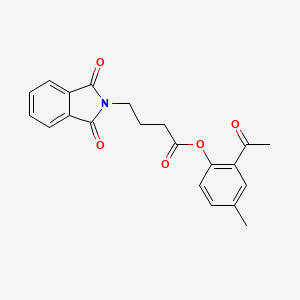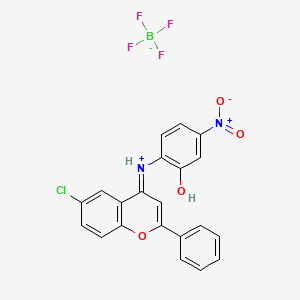
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromenylidene moiety and a nitrophenylazanium group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate typically involves multi-step organic reactions The initial step often includes the formation of the chromenylidene core through a condensation reaction between a phenyl-substituted benzaldehyde and a suitable chromone derivative
Subsequent steps involve the nitration of the phenyl ring to introduce the nitro group, followed by reduction to form the azanium ion. The final step includes the formation of the tetrafluoroborate salt through an ion exchange reaction with tetrafluoroboric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chromenylidene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the nitrophenylazanium group can interact with cellular proteins, leading to changes in cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Cephalexin: An antibiotic with a different structure but similar applications in medicine.
Volatile Organic Compounds: Organic chemicals that vaporize under normal conditions, used in various industrial applications.
Uniqueness
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate is unique due to its combination of a chromenylidene core and a nitrophenylazanium group, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4.BF4/c22-14-6-9-20-16(10-14)18(12-21(28-20)13-4-2-1-3-5-13)23-17-8-7-15(24(26)27)11-19(17)25;2-1(3,4)5/h1-12,25H;/q;-1/p+1/b23-18+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBMQXMVJVAJOV-XHMOQMQQSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[NH+]C3=C(C=C(C=C3)[N+](=O)[O-])O)C4=C(O2)C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C/C(=[NH+]\C3=C(C=C(C=C3)[N+](=O)[O-])O)/C4=C(O2)C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BClF4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-butyl-4-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7747564.png)
![1-ethyl-3-[(Z)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B7747580.png)
![3-[(6-Nitroquinazolin-4-yl)amino]phenol](/img/structure/B7747581.png)
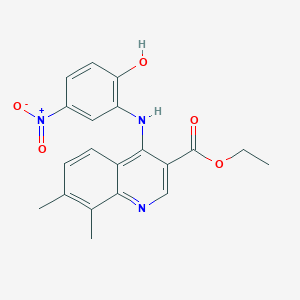
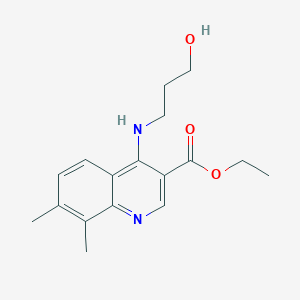
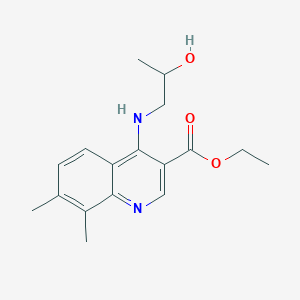
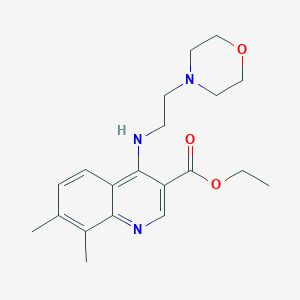
![Ethyl 4-[3-(dimethylamino)propylamino]-7,8-dimethylquinoline-3-carboxylate;hydrochloride](/img/structure/B7747612.png)
![2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid](/img/structure/B7747618.png)
![[3-(2-ethylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7747628.png)
![2-[3-(2-Ethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B7747631.png)
